molecular formula C9H19ClO4S B13622543 2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride

2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride

Cat. No.: B13622543
M. Wt: 258.76 g/mol
InChI Key: WRZJDDAPBAJLMY-UHFFFAOYSA-N
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Description

2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride is a chemical compound known for its utility in various organic synthesis processes. It is characterized by its unique structure, which includes a sulfonyl chloride group, making it a valuable reagent in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with 2-(((1-Methoxypropan-2-yl)oxy)methyl)butane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chlorinating agents and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated systems to maintain consistency and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like triethylamine and nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran at controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce a sulfonamide, while reacting with an alcohol can yield a sulfonate ester.

Scientific Research Applications

2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: It can be used in the modification of biomolecules for various biochemical studies.

    Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(((1-Methoxypropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride apart is its specific reactivity due to the presence of the sulfonyl chloride group. This makes it particularly useful in the synthesis of sulfonamides and sulfonate esters, which are important in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C9H19ClO4S

Molecular Weight

258.76 g/mol

IUPAC Name

2-(1-methoxypropan-2-yloxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO4S/c1-4-9(7-15(10,11)12)6-14-8(2)5-13-3/h8-9H,4-7H2,1-3H3

InChI Key

WRZJDDAPBAJLMY-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(C)COC)CS(=O)(=O)Cl

Origin of Product

United States

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